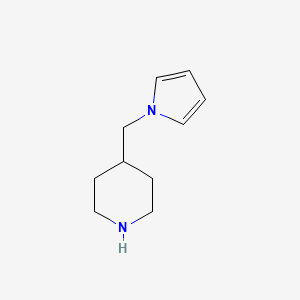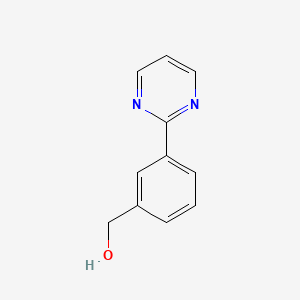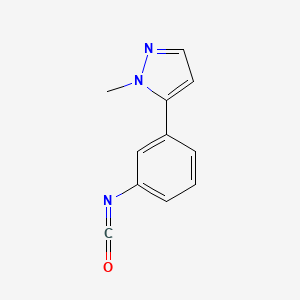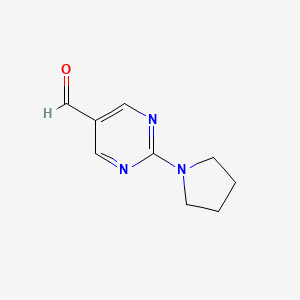
4-(1H-Pyrrol-1-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-Pyrrol-1-ylmethyl)piperidine” is a chemical compound with the CAS Number: 169751-01-3 . It has a molecular weight of 150.22 and is typically in powder form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “4-(1H-Pyrrol-1-ylmethyl)piperidine” is C9H18N2 . It has an average mass of 154.253 Da and a Monoisotopic mass of 154.147003 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“4-(1H-Pyrrol-1-ylmethyl)piperidine” is typically in powder form . It has a molecular weight of 150.22 .Scientific Research Applications
Pharmacology: Anticancer Agents
4-((1H-Pyrrol-1-yl)methyl)piperidine: derivatives have been explored for their potential as anticancer agents . The compound’s ability to interact with various biological targets makes it a valuable scaffold in drug design. Its derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Drug Design: Selective Androgen Receptor Modulators (SARMs)
In the field of drug design, this compound has been used to create selective androgen receptor modulators (SARMs) . These SARMs are designed to selectively target and modulate androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.
Organic Synthesis: Multicomponent Reactions
4-((1H-Pyrrol-1-yl)methyl)piperidine: plays a role in organic synthesis, particularly in multicomponent reactions . These reactions are valuable for constructing complex molecules from simpler ones in a single operational step, which is advantageous for synthesizing a wide range of pharmacologically active compounds.
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of 4-((1H-Pyrrol-1-yl)methyl)piperidine have been studied for their enzyme inhibitory properties . By inhibiting specific enzymes, these compounds can regulate biological pathways, which is crucial for developing treatments for various diseases.
Chemical Engineering: Process Optimization
The compound is also significant in chemical engineering, where it is used in process optimization . Its stability and reactivity are key factors in designing efficient and cost-effective industrial processes for the large-scale production of pharmaceuticals.
Medicinal Chemistry: Neurological Disorders
Lastly, in medicinal chemistry, 4-((1H-Pyrrol-1-yl)methyl)piperidine derivatives are being researched for the treatment of neurological disorders . They have the potential to cross the blood-brain barrier and interact with central nervous system receptors, which could lead to new therapies for conditions like Alzheimer’s disease and depression.
Mechanism of Action
Target of Action
Compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrole ring system in the compound plays a significant role in its biological activity . .
Biochemical Pathways
Compounds with a similar pyrrole scaffold have been found to impact a wide range of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Compounds with a similar pyrrole scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
4-(pyrrol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCBSOKQNGPLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-Pyrrol-1-yl)methyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)
![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)
![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)



![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)